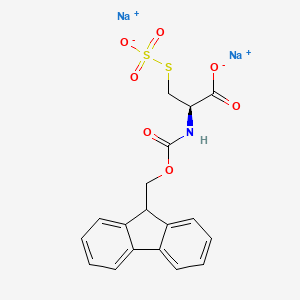
Fmoc-S-sulfo-L-cystéine disodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 163558-30-3 is known as Fmoc-Cys(SO3H)-OH disodium salt . It is a useful cysteine derivative for solid-phase synthesis by the Fmoc-strategy .
Molecular Structure Analysis
The molecular formula of this compound is C18H15NNa2O7S2 . The InChI code is 1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0…/s1 .Physical And Chemical Properties Analysis
The compound is a white powder . Its molecular weight is 467.43 . The exact physical properties such as melting point, boiling point, and density are not specified in the sources I found .Applications De Recherche Scientifique
Synthèse peptidique en phase solide
“Fmoc-S-sulfo-L-cystéine disodique” est un dérivé de cystéine utile pour la synthèse en phase solide par la stratégie Fmoc {svg_1} {svg_2} {svg_3}. Cette stratégie est largement utilisée dans la synthèse peptidique, où les blocs de construction d'acides aminés sont couplés les uns aux autres via des liaisons amides {svg_4}.
Science des protéines
Le composé joue un rôle important en science des protéines, en particulier dans la protection et la déprotection subséquente de la cystéine {svg_5}. Cela a facilité la synthèse de peptides riches en ponts disulfures complexes, la semisynthèse de protéines et le marquage de peptides/protéines in vitro et in vivo {svg_6}.
Groupes protecteurs de la cystéine
“this compound” est utilisé comme groupe protecteur pour le groupe thiol de la cystéine {svg_7}. La chimie des groupes protecteurs pour le groupe thiol de la cystéine a permis un vaste éventail de chimie des peptides et des protéines au cours des dernières décennies {svg_8}.
Stabilité vis-à-vis du TFA
Le groupe S-sulfonate de “this compound” est stable vis-à-vis de l'acide trifluoroacétique (TFA) {svg_9}. Cette stabilité est cruciale en synthèse peptidique, car le TFA est couramment utilisé pour l'élimination des groupes protecteurs.
Clivage avec des phosphines ou des mercaptans
Le groupe S-sulfonate peut être clivé soit avec des phosphines, soit avec des mercaptans {svg_10}. Cette propriété est bénéfique en synthèse peptidique, où un clivage sélectif des groupes protecteurs est souvent nécessaire.
Science des matériaux
Les propriétés uniques du composé en font un candidat potentiel pour une utilisation en science des matériaux {svg_11}. Cependant, des recherches supplémentaires sont nécessaires pour explorer cette application plus en profondeur.
Mécanisme D'action
The mechanism of action of 163558-30-3 is not fully understood. However, it is believed to interact with proteins and enzymes. It is believed to bind to proteins and enzymes and alter their structure and function.
Biochemical and Physiological Effects
163558-30-3 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other biomolecules. It has been shown to affect the activity of enzymes involved in metabolism, signal transduction, and gene expression. It has also been shown to affect the activity of proteins involved in cell cycle regulation, apoptosis, and cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 163558-30-3 in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and is not easily degraded. Additionally, it can be used to study a variety of biological processes. The main limitation of 163558-30-3 is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of possible future directions for the use of 163558-30-3. It could be used to develop novel drugs for the treatment of diseases. It could also be used to study the structure and function of proteins and enzymes. Additionally, it could be used to study the effects of drugs on biological processes. Finally, it could be used to study the effects of environmental toxins on biological processes.
Méthodes De Synthèse
163558-30-3 is synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-nitrobenzoic acid and 2-chloro-4-nitrophenol in aqueous acetic acid. This reaction produces 4-chloro-2-nitro-4-nitrophenol. The second step involves the reaction of 4-chloro-2-nitro-4-nitrophenol with 1-chloro-2-nitrobenzene in aqueous acetic acid. This reaction produces 163558-30-3.
Safety and Hazards
Propriétés
IUPAC Name |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPPKCSTYKCFHX-SQKCAUCHSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163558-30-3 |
Source


|
| Record name | Fmoc-S-sulfo-L-cysteine disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














